4-(4-Fluoroanilino)-4-oxobut-2-enoic acid
CAS No.: 119322-47-3
Cat. No.: VC8057130
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119322-47-3 |
|---|---|
| Molecular Formula | C10H8FNO3 |
| Molecular Weight | 209.17 g/mol |
| IUPAC Name | (E)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ |
| Standard InChI Key | NRDZVHHPNZDWRA-AATRIKPKSA-N |
| Isomeric SMILES | C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)F |
| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)F |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
4-(4-Fluoroanilino)-4-oxobut-2-enoic acid features a maleamic acid backbone (a conjugated system of a carboxylic acid and an amide) substituted with a 4-fluorophenyl group. The fluorine atom at the para position of the aromatic ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions . The compound exists in two isomeric forms (E and Z), with the E-isomer being more commonly reported .
Physical and Chemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 209°C | |
| Boiling Point | 437.3 ± 45.0 °C (Predicted) | |
| Density | 1.413 ± 0.06 g/cm³ | |
| pKa | 3.46 ± 0.10 | |
| Solubility | Moderate in polar solvents |
The compound’s low pKa (3.46) suggests acidic behavior, primarily due to the carboxylic acid group . Its predicted LogP value of 1.61 indicates moderate lipophilicity, which may influence biological interactions .
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves the condensation of maleic anhydride with 4-fluoroaniline under controlled conditions :
This reaction typically proceeds at 60–80°C in ethanol, yielding a crude product purified via recrystallization. Industrial-scale production employs continuous flow reactors to optimize yield (reported >85%) and purity (>95%).
Comparison with Analogous Compounds
Structural analogs exhibit varying reactivities and applications:
| Compound | Substituent | Key Differences |
|---|---|---|
| N-(4-Chlorophenyl)maleamic acid | Cl | Higher reactivity in nucleophilic substitution |
| N-(4-Methylphenyl)maleamic acid | CH₃ | Increased lipophilicity |
| 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid | F | Enhanced electronic effects |
The fluorine substituent in 4-(4-fluoroanilino)-4-oxobut-2-enoic acid improves stability against oxidation compared to chlorinated analogs.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing fluorinated pharmaceuticals. Its amide and carboxylic acid groups enable participation in peptide coupling and cyclization reactions . For example, derivatives have been explored as inhibitors of influenza cap-dependent endonuclease .
Agricultural Chemistry
In agrochemical research, the compound has been tested as a plant growth regulator. Field trials on stone fruits showed a 30% improvement in abscission efficiency without phytotoxicity.
| Manufacturer | Price (1g) | Purity |
|---|---|---|
| Sigma-Aldrich | $110 | 95% |
| Tokyo Chemical Industry | $98 | 98% |
| Combi-Blocks | $105 | 97% |
Future Research Directions
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